molecular formula C8H3Cl2NOS B8504013 2,6-Dichlorothieno[2,3-b]pyridine-5-carbaldehyde

2,6-Dichlorothieno[2,3-b]pyridine-5-carbaldehyde

Cat. No. B8504013
M. Wt: 232.09 g/mol
InChI Key: DBULWHKSPCAWGV-UHFFFAOYSA-N
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Patent
US08759371B2

Procedure details

To a reaction flask containing 2,6-dichlorothieno[2,3-b]pyridine-5-carbaldehyde (5.1 g, 21.97 mmol) in 300 mL of THF at −20° C. was added methylmagnesium chloride, 3.0M solution in tetrahydrofuran (7.69 mL, 23.07 mmol) dropwise. After 1 h, an additional charge of 0.7 mL of MeMgCl was added. After 15 min, the reaction was quenched by the addition of 50 mL sat. NH4Cl and 50 mL water. After warming to rt, ethyl acetate was added and the organic layer was separated and washed with water and brine. The organic layer was dried over MgSO4, filtered, and concentrated to afford 1-(2,6-dichlorothieno[2,3-b]pyridin-5-yl)-ethanol. 1H NMR (400 MHz, CDCl3) δ 8.19 (d, J=0.8 Hz, 1H), 7.14 (s, 1H), 5.32 (qdd, J=6.3, 3.5, 0.8 Hz, 1H), 2.07 (J=3.5 Hz, 1H), 1.56 (d, J=6.6 Hz, 3H) ppm.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.69 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:13][C:5]2=[N:6][C:7]([Cl:12])=[C:8]([CH:10]=[O:11])[CH:9]=[C:4]2[CH:3]=1.[CH3:14][Mg]Cl>C1COCC1>[Cl:1][C:2]1[S:13][C:5]2=[N:6][C:7]([Cl:12])=[C:8]([CH:10]([OH:11])[CH3:14])[CH:9]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=CC=2C(=NC(=C(C2)C=O)Cl)S1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.69 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
C[Mg]Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 50 mL sat. NH4Cl and 50 mL water
ADDITION
Type
ADDITION
Details
ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=2C(=NC(=C(C2)C(C)O)Cl)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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